6-Chloropyridine-3,4-dicarbonitrile
Description
Contextualization of Pyridine (B92270) Dicarbonitriles within Heterocyclic Chemistry
Pyridine dicarbonitriles are a class of organic compounds characterized by a pyridine ring substituted with two cyano (-CN) groups. The parent compound, Pyridine-3,4-dicarbonitrile (B161768), also known as cinchomeronic dinitrile, is a versatile precursor in organic synthesis. Its electron-deficient pyridine core and two reactive nitrile groups make it a valuable starting material for creating derivatives with tailored electronic, photophysical, and biological properties.
The dinitrile functionality is crucial; these groups can undergo various chemical transformations, including reduction to form diamines or hydrolysis to produce dicarboxylic acids. The pyridine-3,5-dicarbonitrile (B74902) moiety, a related structure, has garnered significant attention in materials chemistry, particularly for the development of organic light-emitting diodes (OLEDs). sigmaaldrich.com The synthesis of highly functionalized pyridine dicarbonitriles can often be achieved through multicomponent reactions, which are efficient methods for building molecular complexity. nih.gov
Table 1: Properties of Pyridine-3,4-dicarbonitrile
| Property | Value |
|---|---|
| IUPAC Name | pyridine-3,4-dicarbonitrile |
| Molecular Formula | C₇H₃N₃ |
| Molecular Weight | 129.12 g/mol |
| CAS Number | 1633-44-9 |
Data sourced from PubChem CID 74211 nih.gov
Significance of Halogenated Pyridine Frameworks as Synthetic Intermediates
Halogenated pyridines are indispensable building blocks in chemical synthesis. google.comgoogle.com The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.
The position of the halogen atom dictates its reactivity. For instance, chlorine atoms at the 2- and 4-positions of the pyridine ring are particularly susceptible to nucleophilic aromatic substitution, a process where the halogen is displaced by a nucleophile. youtube.com This reactivity is fundamental for introducing diverse functional groups onto the pyridine scaffold. researchgate.net Because of this synthetic utility, halogenated pyridines are key intermediates in the production of numerous pharmaceuticals and agrochemicals. google.com The chlorination of pyridine derivatives is a well-established industrial process, though it often requires harsh conditions and can lead to mixtures of products. google.comyoutube.com
Overview of Academic Research Trajectories for 6-Chloropyridine-3,4-dicarbonitrile
Direct and extensive academic research focusing specifically on this compound is limited. However, the research trajectories for this compound can be inferred from studies on its close structural isomers, such as 2-Chloropyridine-3,4-dicarbonitrile (B3347337).
Research on 2-Chloropyridine-3,4-dicarbonitrile demonstrates its utility as a synthetic intermediate. Studies have shown that the chlorine atom at the 2-position can be readily displaced by nucleophiles. For example, it reacts with anilines in the presence of a base to yield 2-(arylamino)pyridine-3,4-dicarbonitriles via nucleophilic substitution. researchgate.net This type of reaction highlights a primary research avenue for this compound, where the 6-chloro position would similarly be expected to be reactive towards nucleophilic attack.
The exploration of this compound would likely involve:
Synthesis Development: Devising a regioselective synthesis for this specific isomer, potentially through the chlorination of pyridine-3,4-dicarbonitrile or by building the ring from chlorinated precursors.
Reactivity Studies: Investigating its reactivity in cross-coupling and nucleophilic substitution reactions to create libraries of novel compounds.
Materials and Medicinal Chemistry: Using it as a building block to synthesize new functional materials (like those based on other pyridine dicarbonitriles) or biologically active molecules, leveraging the unique electronic properties imparted by the chlorine and nitrile groups.
The lack of extensive literature suggests that this compound is an under-explored area of chemical space, representing an opportunity for novel discoveries in synthetic and applied chemistry.
Table 2: Properties of Isomeric Chlorinated Pyridine Dicarbonitriles
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Chloropyridine-2,6-dicarbonitrile | C₇H₂ClN₃ | 163.56 g/mol | 55306-66-6 |
Data sourced from PubChem CID 86346465 nih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2ClN3 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
6-chloropyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H2ClN3/c8-7-1-5(2-9)6(3-10)4-11-7/h1,4H |
InChI Key |
DVVOPHONRLFLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloropyridine 3,4 Dicarbonitrile and Analogous Scaffolds
Direct Synthesis Approaches to the Core Structure
The direct construction of the polysubstituted pyridine (B92270) dicarbonitrile ring is a primary strategy for accessing these complex molecules. Methodologies such as multicomponent reactions, cyclocondensation pathways, and advanced catalytic methods offer convergent and efficient routes to these scaffolds.
Multicomponent Reaction Strategies in Pyridine Dicarbonitrile Formation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single pot. These reactions are highly atom-economical and can rapidly generate molecular diversity. The synthesis of pyridine dicarbonitriles often employs MCRs that involve the condensation of simple, readily available starting materials.
A prevalent MCR for the synthesis of highly substituted pyridine dicarbonitriles involves the reaction of an aldehyde, malononitrile, and a thiol. google.comresearchgate.netresearchgate.net This reaction, often catalyzed by a base, proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and oxidation to afford the pyridine ring. While a direct MCR synthesis for 6-chloropyridine-3,4-dicarbonitrile is not prominently reported, analogous structures such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are readily prepared using this methodology. researchgate.netnih.govnih.gov A variety of catalysts have been employed to promote this transformation, ranging from simple bases like diethylamine (B46881) to more sophisticated systems like metal-organic frameworks (MOFs). researchgate.netnih.gov The choice of catalyst can influence reaction times and yields. researchgate.netresearchgate.net
For instance, the three-component reaction of an aldehyde, malononitrile, and a thiophenol can be catalyzed by Montmorillonite (B579905) K-10 clay or sodium silicate (B1173343) to produce 2-amino-3,5-dicarbonitrile-6-thiopyridines in good yields. google.comresearchgate.netresearchgate.net These reactions highlight the versatility of MCRs in constructing the pyridine dicarbonitrile core, which could potentially be adapted for the synthesis of chloro-substituted analogues.
| Catalyst | Starting Materials | Product Type | Reference(s) |
| Sodium Silicate | Aldehyde, Malononitrile, Thiol | Pyridine Dicarbonitriles | google.com |
| Montmorillonite K-10 | Aldehyde, Malononitrile, Thiophenol | 2-Amino-3,5-dicarbonitrile-6-thiopyridines | researchgate.netresearchgate.net |
| Diethylamine | Aldehyde, Malononitrile, Thiol | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | researchgate.net |
| Zn(II) and Cd(II) MOFs | Aldehydes, Malononitrile, Thiophenols | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | nih.gov |
Cyclocondensation Pathways for Dicarbonitrile Pyridines
Cyclocondensation reactions provide another fundamental approach to the synthesis of the pyridine ring. These reactions typically involve the formation of the ring from one or more acyclic precursors through intramolecular or intermolecular condensation.
A notable example leading to a related dicarbonitrile pyridine is the synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile. researchgate.net The process begins with the refluxing of a mixture of malononitrile, triethyl orthoformate, and pyridine, followed by the addition of concentrated HCl to yield the intermediate 2-amino-6-chloropyridine-3,5-dicarbonitrile. researchgate.net This intermediate is then subjected to a reaction with copper(II) chloride and isopentyl nitrite (B80452) in acetonitrile (B52724) to replace the amino group with a second chloro group, affording the final product. researchgate.net
Another relevant cyclocondensation involves the reaction of 4-bromobenzaldehyde (B125591) with cyanoacetamide in the presence of piperidine (B6355638) to form piperidinium (B107235) 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate. nih.gov This intermediate can then be converted to a dibrominated pyridine dicarbonitrile by heating with phosphorus oxybromide. nih.gov These examples demonstrate that cyclocondensation is a viable strategy for constructing the core structure, which can then be further functionalized.
Advanced Catalytic Methods for Pyridine Ring Construction
Modern organic synthesis has seen the development of numerous catalytic methods for the construction of heterocyclic rings, including pyridines. These methods often utilize transition metal catalysts to facilitate reactions that are otherwise difficult to achieve. youtube.comnih.gov
One of the most significant catalytic approaches is the [2+2+2] cycloaddition of alkynes and nitriles. youtube.comnih.gov Metal catalysts, such as those based on ruthenium or cobalt, can effectively mediate this transformation to produce highly substituted pyridines. This method is highly convergent and atom-efficient. For example, ruthenium catalysts have been shown to be effective in the synthesis of 2-aminopyridines from tethered diynes and cyanamides. nih.gov
Other catalytic strategies include the rhodium-catalyzed hydroacylation and N-annulation of aldehydes, alkynes, and ammonium (B1175870) acetate, as well as iron-catalyzed cyclization of ketoxime acetates and aldehydes. youtube.com While these methods have not been specifically reported for the synthesis of this compound, they represent the forefront of catalytic pyridine synthesis and offer potential avenues for accessing this and related structures.
Functionalization via Chlorinated Pyridine Precursors
An alternative and often more practical approach to synthesizing this compound involves the modification of a pre-existing chlorinated pyridine ring. This strategy leverages the well-established chemistry of chloropyridines, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Routes for Chloro-Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles, leading to the displacement of a leaving group such as a halogen. nih.govyoutube.comstackexchange.comyoutube.com The presence of additional electron-withdrawing groups, such as nitriles, further activates the ring towards SNAr.
In the context of a molecule like this compound, the chloro substituent at the 6-position (or 2-position) is activated by both the ring nitrogen and the adjacent nitrile group, making it a prime site for nucleophilic displacement. youtube.comyoutube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. youtube.comnih.gov The reaction often requires heating and can be performed in various solvents, with greener alternatives like polyethylene (B3416737) glycol (PEG-400) showing promise. nih.gov
For instance, the reaction of 2-chloropyridine (B119429) with amines is a common method for introducing nitrogen-based substituents. youtube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction at the 2- and 4-positions. stackexchange.com This reactivity provides a powerful tool for elaborating the structure of chlorinated pyridine dicarbonitriles.
Palladium-Mediated Cross-Coupling Techniques for Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are widely used to functionalize halo- and pseudohalo-pyridines. mdpi.comrsc.org
For a substrate like this compound, the chloro group can serve as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is particularly prevalent for creating new C-C bonds. mdpi.comresearchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with potentially deactivating or coordinating nitrogen heterocycles. researchgate.netnih.govnih.gov
Challenges in the cross-coupling of chloropyridines include the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, often requiring more active catalyst systems. researchgate.net In cases of di- or poly-halogenated pyridines, achieving regioselective coupling can be a significant hurdle, though ligand control and specific reaction conditions have been developed to address this. nih.govnih.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote selective coupling at the C-4 position of 2,4-dichloropyridines. nih.gov These advanced techniques provide a versatile platform for the late-stage functionalization of the this compound scaffold.
| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylhalide, Organoboron | Pd(OAc)2, Ligand | Biaryls | mdpi.comresearchgate.net |
| Heck | Arylhalide, Alkene | Pd(0) species | Substituted Alkenes | mdpi.com |
| Stille | Arylhalide, Organostannane | Pd(0) species | Biaryls | mdpi.comrsc.org |
| Direct Heteroarylation | Chloropyridine, Heteroarene | PdCl(C3H5)(dppb) | Heteroarylated Pyridines | researchgate.net |
Cyanation Reactions of Polychlorinated Pyridine Derivatives
The introduction of cyano groups onto a pyridine ring, particularly one that is already substituted with halogens, is a fundamental transformation for building complex heterocyclic systems. The synthesis of chlorinated pyridine dicarbonitriles often involves the nucleophilic substitution of chlorine or other halogen atoms with a cyanide source.
One of the most common methods for the cyanation of halopyridines is the reaction with alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), which are effective at solvating the metal cyanide and facilitating the substitution reaction. The temperature of the reaction is a critical parameter and is often elevated to drive the substitution to completion.
The reactivity of the halogen substituent is a key factor in these reactions. Fluorine is often a better leaving group than chlorine in nucleophilic aromatic substitution on pyridines, which can influence the choice of starting material. The use of copper(I) cyanide (CuCN) is another established method for the cyanation of aryl and heteroaryl halides and can sometimes offer advantages over alkali metal cyanides, particularly for less reactive chlorides and bromides. For example, the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile is successfully achieved by reacting 2,5-dibromo-3,4-diaminopyridine with CuCN in dimethylformamide (DMF) at elevated temperatures. mdpi.com
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |
| 2,3,6-Trichloropyridine (B1294687) | KCN | NMP | 80 | 2-Cyano-3,6-dichloropyridine | google.com |
| 2-Fluoro-3,6-dichloropyridine | NaCN | DMSO | 42-67 | 2-Cyano-3,6-dichloropyridine | google.com |
| 2,5-Dibromo-3,4-diaminopyridine | CuCN | DMF | 120-140 | 3,4-Diaminopyridine-2,5-dicarbonitrile | mdpi.com |
Emerging Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates, where complex multi-step syntheses are common.
Development of Solvent-Free and Environmentally Benign Methodologies
A major focus of green chemistry is the reduction or elimination of hazardous solvents, which often account for a significant portion of the waste generated in chemical processes. unibo.it This has led to the exploration of solvent-free reaction conditions, where the reactants themselves act as the reaction medium.
For the synthesis of pyridine dicarbonitrile scaffolds, multicomponent reactions (MCRs) are particularly well-suited for solvent-free approaches. MCRs, which involve the reaction of three or more starting materials in a single step to form a complex product, are inherently atom-economical. The one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, for example, can be carried out by condensing an aldehyde, malononitrile, and a thiol. researchgate.net These reactions can often be performed under solvent-free conditions, sometimes with the aid of a catalyst, at ambient temperature. researchgate.net This not only reduces solvent waste but also simplifies the work-up and purification of the product. researchgate.net
The use of catalysts that are environmentally benign and can be easily recovered and reused is another key aspect of green synthesis. For the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, various catalysts have been employed, including diethylamine and montmorillonite K-10 clay, which can be recycled. researchgate.net
| Reaction Type | Reactants | Catalyst | Conditions | Product | Reference |
| Three-component condensation | Aldehyde, Malononitrile, Thiol | Diethylamine | Ambient temperature, Solvent-free | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | researchgate.net |
| Multicomponent condensation | Aldehydes, Malononitrile, Thiophenol | Montmorillonite K-10 clay | Mild conditions | 2-Amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | researchgate.net |
Reactivity and Chemical Transformations of 6 Chloropyridine 3,4 Dicarbonitrile
Reactivity of the Pyridine (B92270) Core
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, a reactivity pattern that is significantly enhanced by the presence of the chloro leaving group and the activating nitrile groups.
The chlorine atom at the 6-position of the pyridine ring is readily displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) is a cornerstone of its chemistry, enabling the introduction of diverse functional groups. The reaction proceeds through an addition-elimination mechanism, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com
Common nucleophiles employed in these reactions include:
Nitrogen Nucleophiles: Primary and secondary amines, as well as hydrazine (B178648) hydrate, react to form the corresponding 6-amino- or 6-hydrazinyl-pyridine-3,4-dicarbonitrile derivatives. lookchem.com
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to yield 6-alkoxy- or 6-aryloxy-pyridine-3,4-dicarbonitriles.
Sulfur Nucleophiles: Thiolates react smoothly to afford 6-(arylthio)- or 6-(alkylthio)pyridine-3,4-dicarbonitriles.
These substitution reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Typical Conditions | Product Class |
|---|---|---|---|
| Amine | Aniline | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 6-(Phenylamino)pyridine-3,4-dicarbonitrile |
| Alkoxide | Sodium Methoxide | Methanol, Room Temperature or Heat | 6-Methoxypyridine-3,4-dicarbonitrile |
| Thiolate | Sodium Thiophenoxide | Solvent (e.g., THF or DMF) | 6-(Phenylthio)pyridine-3,4-dicarbonitrile |
| Hydrazine | Hydrazine Hydrate | Solvent (e.g., Ethanol), Reflux | 6-Hydrazinylpyridine-3,4-dicarbonitrile |
The substitution reactions exhibit high regioselectivity, with the nucleophilic attack occurring almost exclusively at the C6 position (bearing the chloro group). This is a direct consequence of the electronic properties of the pyridine ring, which is inherently electron-deficient, and the strong electron-withdrawing nature of the two nitrile groups at the C3 and C4 positions. These groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them. The chlorine at C6 is para to the C3-nitrile and ortho to the C4-nitrile, making it the most electrophilic site and thus the most susceptible to substitution.
Studies on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that the nature of the substituent at the 3-position can influence the regioselectivity of attack at the 2- versus the 6-position. researchgate.net For 6-Chloropyridine-3,4-dicarbonitrile, the combined activating effect of the two cyano groups strongly directs the substitution to the C6 position.
Transformations of Nitrile Functionalities
The two nitrile groups on the pyridine ring are also reactive centers, offering further avenues for chemical modification.
The nitrile groups can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, such as sodium azide, to form tetrazole rings. This reaction, often catalyzed by a Lewis acid like zinc chloride, can proceed to form a fused pyrazolo[3,4-b]pyridine system when the adjacent nitrile group also participates or when intramolecular reactions are triggered by prior substitution at the C6 position. lookchem.com
The nitrile functionalities can undergo both hydrolysis and reduction to yield other important functional groups.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis may yield the corresponding amides (6-chloropyridine-3,4-dicarboxamide), while complete hydrolysis can lead to the formation of carboxylic acids (6-chloropyridine-3,4-dicarboxylic acid).
Reduction: The nitrile groups can be reduced to primary amines. This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yielding 6-chloro-3,4-bis(aminomethyl)pyridine.
Diversification Strategies through Derivatization
The reactivity at both the chloro- and the dinitrile-positions makes this compound a valuable and versatile precursor for creating a wide array of more complex heterocyclic structures. A common strategy involves a two-step process:
Nucleophilic Substitution: The initial step is the substitution of the C6-chloro group with a desired nucleophile to introduce a key structural element.
Nitrile Transformation: The nitrile groups of the resulting product are then transformed. For instance, reaction with hydrazine can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. lookchem.com
This sequential functionalization allows for the systematic construction of diverse molecular architectures, making this compound a key intermediate in the synthesis of various functional materials and biologically relevant compounds.
Synthesis of Polyfunctional Pyridine Derivatives
The inherent reactivity of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile groups and the nucleophilic displacement potential of the chloro substituent, positions this compound as a versatile precursor for a variety of substituted pyridine derivatives. However, specific examples of its use in this capacity are not widely reported. General reactivity patterns of related chloropyridine-dicarbonitriles suggest that the chloro group can be readily displaced by a range of nucleophiles.
For instance, in analogous systems, reactions with amines, alcohols, and thiols are common, leading to the corresponding amino-, alkoxy-, and thioether-substituted pyridine dicarbonitriles. These transformations are often catalyzed by a base to facilitate the nucleophilic aromatic substitution (SNAr) mechanism. The reaction of 2-chloropyridine-3,4-dicarbonitrile (B3347337) with anilines, for example, proceeds in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures to yield 2-(arylamino)pyridine-3,4-dicarbonitriles. A similar reactivity would be anticipated for the 6-chloro isomer.
Construction of Dicarbonitrile-Containing Heterocyclic Scaffolds
The vicinal dicarbonitrile functionality in this compound is a key feature that enables its use as a building block for the synthesis of fused heterocyclic systems. This dinitrile moiety is a common precursor for the formation of condensed pyridazines, pyrazines, and other nitrogen-containing heterocycles through cyclization reactions with hydrazine derivatives or other binucleophiles.
The lack of specific studies on this compound highlights a gap in the exploration of functionalized pyridine chemistry. The unique substitution pattern of this compound suggests significant potential for the development of novel synthetic methodologies and the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the reactivity of this specific isomer is warranted to fully unlock its synthetic utility.
Advanced Spectroscopic and Structural Characterization of 6 Chloropyridine 3,4 Dicarbonitrile and Its Derivatives
Elucidation of Solid-State Architecture
The arrangement of molecules in the solid state, governed by a delicate balance of intermolecular forces, dictates the material's bulk properties. For chloropyridine carbonitriles, these interactions are key to their crystal engineering.
Analysis of Intermolecular Interactions (C–H⋯N Hydrogen Bonding, π-Stacking)
While a specific crystal structure for 6-chloropyridine-3,4-dicarbonitrile is not available in the reviewed literature, detailed studies on its isomers, such as 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile, provide significant insight into the expected intermolecular interactions nih.gov. The solid-state packing of these molecules is dominated by a combination of weak C–H⋯N hydrogen bonds and π-π stacking interactions.
Crystal Packing Studies and Lattice Energy Contributions
For this compound, it can be inferred that van der Waals forces, particularly H⋯H contacts, would constitute a major portion of the surface interactions. The C–H⋯N hydrogen bonds discussed previously would appear as distinct features on the Hirshfeld surface, highlighting their directional and specific nature. The contribution of Cl⋯N or Cl⋯π interactions, although weaker, may also play a role in the crystal packing, similar to what is observed in other chlorinated pyridine (B92270) derivatives sigmaaldrich.com. The lattice energy, which is the sum of all these stabilizing interactions, is expected to be significant, reflecting a stable and well-packed crystalline solid. However, without experimental crystallographic data, precise calculations of lattice energy contributions remain speculative.
Analysis of Electronic and Vibrational Spectra
Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for confirming its structure and understanding its photophysical properties.
Investigation of Electronic Transitions and Luminescence Properties
The electronic absorption and emission properties of pyridine derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. Studies on related compounds, like 4-chloropyridine-2,6-dicarbonitrile, indicate that these molecules can act as efficient acceptors for singlet excitation and possess long fluorescence lifetimes, which are desirable properties for optoelectronic applications biosynth.com.
The UV-Vis absorption spectrum of this compound is expected to arise from π→π* and n→π* electronic transitions within the aromatic pyridine ring and nitrile groups. When incorporated into metal complexes, such as the [Cu₄I₄(pyridine)₄] cluster, pyridine ligands are involved in halide-to-ligand charge-transfer (XLCT) excited states nih.govbldpharm.com. While the standalone molecule would not have metal-centric transitions, the presence of the electron-donating chlorine atom and electron-withdrawing nitrile groups can lead to intramolecular charge-transfer (ICT) character in its electronic transitions. The luminescence (fluorescence or phosphorescence) properties would be highly dependent on the nature of the lowest excited state and the efficiency of intersystem crossing. A rigid molecular structure and the presence of the heavy chlorine atom could potentially favor phosphorescence at low temperatures.
Vibrational Mode Assignments of Cyano and Chloro Groups via Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic vibrations are those of the cyano (C≡N) and chloro (C-Cl) groups.
The C≡N stretching vibration is typically observed in the 2200-2260 cm⁻¹ region of the IR spectrum. For various pyridine dicarbonitrile derivatives, this peak appears consistently around 2213-2217 cm⁻¹ rsc.org. The C-Cl stretching vibration for chloro-pyridines is generally found at lower wavenumbers. Computational studies on related molecules like 2-chloro-3,5-dinitropyridine, using Density Functional Theory (DFT), aid in the precise assignment of these vibrational modes nih.govresearchgate.net. DFT calculations, often using the B3LYP method, can predict the vibrational frequencies, which are then scaled to match experimental values, providing a comprehensive understanding of the entire vibrational spectrum researchgate.netresearchgate.net.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Comment |
| Cyano (C≡N) | Stretching | 2210 - 2240 | Based on data for related pyridine dicarbonitriles. rsc.org |
| Chloro (C-Cl) | Stretching | 600 - 800 | Typical range for aryl chlorides. |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Characteristic ring vibrations. |
| Aromatic C-H | Stretching | 3000 - 3100 | Expected for the C5-H bond. |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C5 position. The chemical shift of this proton would be downfield (likely > 8.0 ppm) due to the deshielding effects of the electronegative nitrogen atom in the ring and the adjacent electron-withdrawing nitrile group.
The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for each of the six carbon atoms in the pyridine ring and the two nitrile carbons. The chemical shifts of the carbon atoms are influenced by the substituents. The carbons attached to the chlorine (C6) and the nitrile groups (C3, C4) would be significantly shifted. The nitrile carbons (C≡N) typically appear in the range of 115-120 ppm rsc.org. The carbon atoms of the pyridine ring would appear over a wider range, generally from 120-160 ppm, with the carbon alpha to the nitrogen (C2) and the carbon attached to the chlorine (C6) appearing at the most downfield shifts.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Reasoning/Comments |
| ¹H | H5 | > 8.0 | Deshielded by adjacent nitrile and ring nitrogen. |
| ¹³C | C2 | 150 - 160 | Alpha to ring nitrogen, deshielded. |
| ¹³C | C3 | 110 - 125 | Attached to nitrile, but adjacent to C4. |
| ¹³C | C4 | 110 - 125 | Attached to nitrile. |
| ¹³C | C5 | 135 - 145 | Beta to nitrogen, adjacent to proton. |
| ¹³C | C6 | 155 - 165 | Alpha to ring nitrogen and attached to chlorine. |
| ¹³C | C≡N | 115 - 120 | Typical range for nitrile carbons. rsc.org |
Theoretical and Computational Investigations of 6 Chloropyridine 3,4 Dicarbonitrile
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These computations can provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.
For 6-Chloropyridine-3,4-dicarbonitrile, specific experimentally or computationally determined values for HOMO and LUMO energies are not available in the reviewed literature. In analogous studies of other pyridine (B92270) derivatives, these values are typically determined using Density Functional Theory (DFT) with various functionals and basis sets, such as B3LYP/6-311G(d,p). For a comprehensive understanding, a data table presenting these energy levels would be essential.
Table 1: Hypothetical HOMO and LUMO Energy Levels for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no specific data has been found.
The spatial distribution of the HOMO and LUMO orbitals provides a visual representation of the regions within a molecule that are most likely to be involved in electron donation and acceptance, respectively. Similarly, the analysis of total electronic density and molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
For this compound, visual representations of HOMO and LUMO distributions, as well as MEP maps, have not been published. Such analyses would be invaluable for predicting the regioselectivity of its reactions.
Computational Prediction of Chemical Reactivity Descriptors
Beyond the HOMO-LUMO gap, a range of other chemical reactivity descriptors can be computationally derived to provide a more nuanced understanding of a molecule's behavior. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron cloud polarization.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
The absence of specific HOMO and LUMO energy values for this compound precludes the calculation and tabulation of these important reactivity descriptors.
Table 2: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) (eV) | Data not available |
| Electron Affinity (A) (eV) | Data not available |
| Electronegativity (χ) (eV) | Data not available |
| Chemical Hardness (η) (eV) | Data not available |
| Chemical Softness (S) (eV⁻¹) | Data not available |
| Electrophilicity Index (ω) | Data not available |
This table is for illustrative purposes only, as no specific data has been found.
Molecular Dynamics and Conformational Studies in Various Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and how its structure and behavior are influenced by different environments, such as various solvents or biological macromolecules.
For this compound, there are no published molecular dynamics or conformational analysis studies. Such research would be beneficial for understanding its behavior in solution and its potential interactions with biological targets, which is particularly relevant in fields like drug discovery and materials science.
Applications in Advanced Materials and Catalysis
Optoelectronic Materials Development
The pyridine-3,5-dicarbonitrile (B74902) core, a close structural relative of 6-chloropyridine-3,4-dicarbonitrile, has been a focal point in the development of high-performance optoelectronic materials. The strong electron-accepting nature of this moiety is instrumental in designing molecules with significant intramolecular charge transfer (ICT) character, a key feature for modern organic electronics.
Design of Fluorescent Emitters and Organic Light-Emitting Diode (OLED) Applications
Derivatives of pyridine-dicarbonitrile are prominent in the design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). In these systems, the pyridine-dicarbonitrile unit acts as a potent electron acceptor. When combined with various electron-donating units, it creates donor-acceptor (D-A) structures that facilitate efficient intramolecular charge transfer. This molecular design is crucial for achieving a small singlet-triplet energy gap (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) and the harvesting of triplet excitons for light emission.
Research has demonstrated that by modifying the donor units attached to the pyridine-dicarbonitrile core, the emission color of the resulting TADF emitters can be tuned from greenish-yellow to orange-red. These materials can achieve high photoluminescent quantum yields (PLQYs), sometimes reaching up to 100% in thin films. OLEDs fabricated with these emitters have shown outstanding performance, with some devices exhibiting maximum external quantum efficiencies (EQE_max) as high as 39.1%. Furthermore, the pyridine-3,5-dicarbonitrile framework has been incorporated into polyaromatic π-systems that function as effective electron-transporting and hole-blocking materials in OLEDs, showcasing their versatile role in device architecture.
Table 1: Performance of OLEDs Based on Pyridine-Dicarbonitrile Emitters
| Emitter Type | Donor Unit | Acceptor Core | Emission Color | Max. EQE (%) | Reference |
| TADF | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Greenish-Yellow | 39.1 | mdpi.com |
| TADF | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Orange-Red | 26.2 | mdpi.com |
| TADF | Phenoxazine | Pyridine-3,5-dicarbonitrile | Orange-Red | 9.8 | nih.gov |
| TADF | Di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile | Not Specified | 29.6 | mdpi.com |
Exploration of Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AEE) Phenomena
While many luminophores suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in the solid state, certain molecules exhibit the opposite effect, known as Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE). In this phenomenon, the molecules are non-emissive or weakly fluorescent when dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state.
Derivatives of this compound have been used to synthesize compounds that display AIE characteristics. For instance, the reaction of derivatives with various amines can yield products that are fluorescent in the solid state but not in solution. The fluorescence appears in solution only after the addition of a high fraction of a non-solvent like water, which induces the formation of emissive aggregates. This AIE activity is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The formation of pyridinium (B92312) salts can also lead to significant AIE, driven by intermolecular π⁺–π interactions between the pyridinium rings in the crystalline state.
Investigation of Lasing Properties and Tunable Emission Characteristics
The development of materials with tunable emission that covers the entire visible spectrum is a significant goal in materials science. Push-pull chromophores based on a 2-halo-3,4-dicyanopyridine acceptor, a direct derivative of this compound, have been synthesized and shown to exhibit strong, tunable solvatofluorochromism. This means their emission color changes significantly with the polarity of the solvent.
These dyes demonstrate a remarkable tunable multicolor emission that spans from blue (around 442 nm) to deep red (around 710 nm), effectively covering the whole visible spectrum. rsc.org This property is characteristic of materials with strong intramolecular charge transfer (ICT). While these compounds are excellent candidates for applications requiring tunable light sources, specific research into their use as active media for lasers is not extensively documented in the available literature.
Coordination Chemistry and Ligand Design
The functional groups of this compound—the chloro substituent and the two nitrile groups—provide multiple avenues for its use in coordination chemistry. It can be functionalized to create versatile organic linkers for porous frameworks or act as a ligand for transition metal complexes used in catalysis.
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are highly dependent on the geometry and functionality of its organic linker. Pyridine-dicarboxylic acids are well-established linkers in MOF synthesis.
This compound serves as an excellent precursor for such linkers. The two nitrile groups (-CN) can be hydrolyzed to form carboxylic acid groups (-COOH), converting the molecule into pyridine-3,4-dicarboxylic acid. This resulting molecule, with its two carboxylate functionalities and the pyridine (B92270) nitrogen atom, can coordinate to metal ions in various ways to form stable, porous frameworks. For example, pyridine-3,5-dicarboxylic acid has been used to synthesize a range of 2D and 3D coordination polymers with metal ions like Cd²⁺, Zn²⁺, and Mn²⁺. researchgate.netrsc.org The ability to systematically prepare such linkers from precursors like this compound is key to the rational design of new MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. researchgate.netnih.gov
Table 2: Examples of MOFs Synthesized from Pyridine-Dicarboxylic Acid Linkers
| Linker | Metal Ion(s) | Dimensionality | Resulting Framework/Complex | Reference |
| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 0D, 1D, 2D, 3D | Diverse coordination polymers | researchgate.net |
| Pyridine-2,6-dicarboxylic acid | Zn²⁺, Nd³⁺, Gd³⁺ | 1D, 2D, 3D | Coordination polymers with varied nets | researchgate.net |
| 2,6-dimethyl pyridine-3,5-dicarboxylic acid | Co²⁺ | 3D | Framework with tpt co-ligand | nih.gov |
Role as Ligands in Transition Metal Catalysis
The design of effective ligands is central to the field of transition metal catalysis. Pyridine-based molecules are ubiquitous as ligands due to the coordinating ability of the nitrogen lone pair. This compound offers several potential coordination sites and reactive handles for creating more complex ligand structures.
The chloro group at the 6-position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the attachment of other functional groups to build multidentate ligands. mdpi.com For instance, bipyridine-type ligands, which are fundamental in catalysis, are often synthesized from halopyridine precursors. mdpi.com Furthermore, the nitrile groups themselves can coordinate to transition metals, or they can be chemically transformed into other coordinating groups like amides or carboxylic acids. The synthesis of pyridine-triazole ligands via "click chemistry" starting from functionalized pyridines has also been shown to produce effective ligands for copper-catalyzed aerobic alcohol oxidation. The strategic modification of precursors like this compound allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalyst.
Role as Building Blocks in Complex Chemical Synthesis
This compound serves as a highly functionalized scaffold, enabling the synthesis of a wide array of more complex molecules. The chloro-substituent acts as a leaving group for nucleophilic substitution, while the nitrile groups can undergo various transformations, making it a key precursor in several synthetic strategies.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space, often for drug discovery and materials science. nih.gov Functionalized heterocyclic compounds are prized as starting points in DOS because they provide a rigid core from which substituents can be varied. nih.gov Pyridines annulated with functionalized saturated rings, for example, are considered attractive building blocks for generating diversified compound libraries for medicinal chemistry. nuph.edu.uaresearchgate.net
Pyridine dicarbonitriles, as a class, have been specifically used in the generation of focused molecular libraries. nih.gov For instance, a library of 55 different pyridine dicarbonitriles was prepared and screened for potential therapeutic applications against prion diseases. nih.govnih.gov This highlights the value of the pyridine dicarbonitrile core in generating collections of related compounds for systematic screening and structure-activity relationship studies. nih.gov The presence of multiple reactive sites on a core molecule like this compound allows for a branching reaction pathway, where different reagents can be used to produce a variety of distinct molecular scaffolds, a key strategy in DOS. nih.gov
The reactivity of the chlorine atom in 2-chloropyridine (B119429) derivatives makes them valuable precursors for building more elaborate heterocyclic systems through nucleophilic substitution reactions. researchgate.net Research has demonstrated that 2-chloropyridine-3,4-dicarbonitrile (B3347337), a structural isomer of the title compound, readily reacts with anilines. This reaction involves the nucleophilic substitution of the chlorine atom to yield 2-(arylamino)pyridine-3,4-dicarbonitriles, which are more complex heteroaromatic structures. researchgate.net This type of transformation showcases the utility of chloropyridine dinitriles as synthons for creating larger, polycyclic systems.
The general principle is further supported by the synthesis of various 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, which are used as scaffolds in medicinal chemistry. nih.gov These syntheses often involve multicomponent reactions where the pyridine ring is constructed, demonstrating the importance of the substituted pyridine framework in building complex molecules. nih.gov The table below details a representative reaction using a chloropyridine dinitrile isomer as a precursor.
Table 1: Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles from 2-Chloropyridine-3,4-dicarbonitrile This table illustrates the role of a chloropyridine dicarbonitrile as a precursor in nucleophilic substitution reactions to form more complex heteroaromatic scaffolds.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| 2-Chloropyridine-3,4-dicarbonitrile | Anilines | Propan-2-ol, DIPEA, 120°C | 2-(Arylamino)pyridine-3,4-dicarbonitriles | researchgate.net |
Surface Science and Protection Applications
The application of pyridine derivatives extends to materials science, particularly in the protection of metal surfaces from corrosion. Their efficacy stems from their molecular structure, which allows for strong interaction with metal surfaces.
While specific studies on this compound are limited, the anticorrosion properties of related pyridine and dinitrile compounds have been extensively investigated, allowing for the elucidation of the likely mechanism. Pyridine derivatives are known to be effective corrosion inhibitors for metals like steel in acidic environments. acs.orgacs.orgresearchgate.net
The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface, forming a protective film. bohrium.com This adsorption can occur through two main interactions: physisorption, which involves electrostatic forces between the molecule and the charged metal surface, and chemisorption, which involves the formation of coordinate bonds through electron sharing. mdpi.com For pyridine derivatives, the inhibition mechanism is typically a combination of both, referred to as mixed-type inhibition. acs.orgmdpi.com
The key molecular features that facilitate this adsorption are:
Heteroatoms: The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds (chemisorption). dntb.gov.ua
Pi-Electrons: The aromatic pyridine ring provides a source of π-electrons that can also interact with the metal surface.
Electronegative Substituents: The chlorine atom and nitrile groups increase the electron density on certain parts of the molecule, enhancing its ability to adsorb onto the positively charged metal surface in an acidic medium.
Table 2: Corrosion Inhibition Efficiency of Structurally Related Pyridine Dicarbonitrile Derivatives This table presents data for 2-amino-3,5-dicarbonitrile-4-(4-methoxyphenyl)-6-(phenylthio)pyridine (ADTP I), a related pyridine dicarbonitrile, on mild steel in 1 M HCl, demonstrating the typical performance of such compounds as corrosion inhibitors.
| Inhibitor Concentration (mmol/L) | Inhibition Efficiency (%) | Reference |
| 0.31 | 92.4 | acs.org |
| 0.61 | 94.9 | acs.org |
| 1.22 | 97.6 | acs.org |
Conclusion and Future Research Perspectives
Current Challenges and Limitations in the Study of 6-Chloropyridine-3,4-dicarbonitrile
Despite its potential, the study of this compound is not without its hurdles. A primary challenge lies in the development of efficient and scalable synthetic routes. While methods for its preparation exist, they can be limited by factors such as harsh reaction conditions, the use of toxic reagents, and modest yields. For instance, the nucleophilic substitution of chlorine in related 2-chloropyridine-3,4-dicarbonitrile (B3347337) derivatives often requires high temperatures and the use of a sealed vial. researchgate.net Overcoming these synthetic challenges is crucial for making this compound and its derivatives more accessible for widespread research and application.
Another limitation is the relatively nascent stage of research into its broad reactivity. While its potential as a building block is recognized, a comprehensive understanding of its reaction scope is still developing. researchgate.net The interplay between the electron-withdrawing nitrile groups and the reactive chlorine atom can lead to complex reaction pathways that require careful study and optimization. Furthermore, detailed investigations into the solid-state properties and crystal engineering of this compound and its derivatives are limited. Understanding how intermolecular interactions, such as C—H⋯N and C—Cl⋯N interactions observed in similar structures, influence the packing and properties of these materials is an area ripe for exploration. nih.govresearchgate.net
Emerging Research Avenues and Untapped Potential
The future of this compound research is bright with numerous emerging avenues. One of the most promising areas is its use as a precursor for the synthesis of more complex heterocyclic systems. The nitrile groups can be transformed into a variety of other functional groups, and the chlorine atom is a prime site for nucleophilic substitution and cross-coupling reactions. This opens the door to the creation of diverse molecular libraries with potential applications in medicinal chemistry and materials science. researchgate.net For example, the reaction of similar pyridine (B92270) dicarbonitriles with anilines yields 2-(arylamino)pyridine-3,4-dicarbonitriles, which are precursors to compounds with potential cytotoxic activity against cancer cell lines. researchgate.net
The development of novel functional materials based on the this compound scaffold is another exciting frontier. The inherent electronic properties of the pyridine dicarbonitrile core make it an attractive candidate for applications in optoelectronics. By strategically modifying the molecule, it may be possible to tune its photophysical properties for use in organic light-emitting diodes (OLEDs), sensors, or as components of photovoltaic materials. mdpi.com The synthesis of push-pull molecules from related pyridine dicarbonitrile derivatives has already demonstrated the potential for achieving tunable full-color emission. researchgate.net Further exploration into the derivatization of this compound could lead to the discovery of new fluorophores and advanced materials.
Broader Impact on Heterocyclic Chemistry and Materials Science Innovation
The study of this compound and its analogues contributes significantly to the broader fields of heterocyclic chemistry and materials science. The development of new synthetic methodologies for this class of compounds can be applied to other heterocyclic systems, expanding the toolkit available to organic chemists. The insights gained from studying its reactivity and properties provide a deeper understanding of the fundamental principles governing the behavior of electron-deficient nitrogen heterocycles.
In materials science, the exploration of pyridine dicarbonitrile derivatives as building blocks for functional materials is part of a larger trend towards designing molecules with tailored properties. The ability to fine-tune electronic and photophysical characteristics through chemical modification is a powerful strategy for innovation. The knowledge generated from research on this compound can inform the design of next-generation materials for a variety of applications, from advanced electronic devices to novel therapeutic agents. The synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles and the discovery of their anti-cancer properties underscore the potential for this class of compounds to impact medicinal chemistry. nih.gov The continued investigation of this compound will undoubtedly fuel further innovation and discovery in these critical scientific disciplines.
Q & A
Q. What are the common synthetic protocols for 6-chloropyridine-3,4-dicarbonitrile?
The compound is synthesized via nucleophilic substitution reactions. For example, reacting 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol at 120°C in the presence of N,N-diisopropylethylamine (DIPEA) yields 2-(arylamino)pyridine-3,4-dicarbonitriles . Key parameters include:
- Solvent : Propan-2-ol
- Catalyst : DIPEA
- Temperature : 120°C (sealed vial)
- Reaction time : Typically 12–24 hours
Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Propan-2-ol | High solubility |
| Catalyst | DIPEA | Accelerates SNAr |
| Temp. | 120°C | Completes in 12h |
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard. For example, orthorhombic crystal structures (Pbca space group) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å were reported using a Bruker SMART APEX CCD diffractometer . Complementary techniques include:
- NMR : To confirm substitution patterns (e.g., chlorine position).
- Mass Spectrometry (MS) : For molecular weight validation.
- FT-IR : To identify nitrile (C≡N) stretches (~2200 cm⁻¹).
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity of this compound?
The electron-withdrawing nitrile groups activate the chlorine atom for nucleophilic aromatic substitution (SNAr). For instance, replacing chlorine with aryl amines (e.g., anilines) modifies electronic properties and steric hindrance, affecting fluorescence or catalytic activity in derived compounds . Key considerations:
- Electronic effects : Electron-rich substituents accelerate SNAr.
- Steric effects : Bulky groups (e.g., 2,6-dichlorophenyl) may reduce reaction rates.
Q. What methodologies resolve contradictions in reaction yield data for derivatives of this compound?
Contradictions often arise from varying reaction conditions. A systematic approach includes:
- DoE (Design of Experiments) : To isolate variables (e.g., solvent polarity, temperature gradients).
- HPLC/MS monitoring : To track intermediate formation and side reactions.
- Crystallographic validation : To confirm structural assignments when spectral data is ambiguous .
Table 2 : Common Analytical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield | Optimize catalyst loading | |
| Byproducts | Use scavengers (e.g., molecular sieves) |
Q. How can this compound be functionalized for applications in materials science?
Derivatives like 2-(dicyanomethylene)-1,2-dihydropyridine-3,4-dicarbonitriles exhibit dual-state emission (solvent and solid-state), useful in optoelectronics. Key steps:
- Amino functionalization : React with cyclic amines (pyrrolidine, piperidine) to enhance fluorescence quantum yield (up to 80%) .
- Solvatochromic tuning : Modify solvent polarity to shift emission wavelengths .
Q. What advanced techniques validate the purity and stability of this compound under varying conditions?
- Accelerated stability studies : Expose to heat/humidity and monitor degradation via HPLC.
- DFT calculations : Predict thermodynamic stability of tautomers or conformers.
- Synchrotron XRD : High-resolution structural analysis to detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
